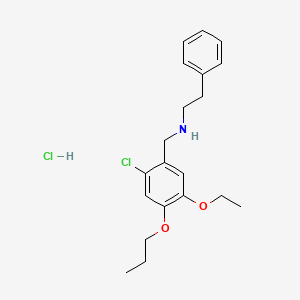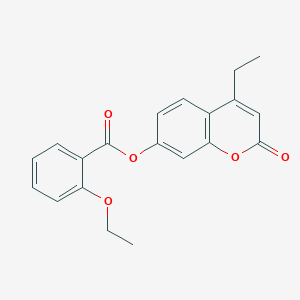![molecular formula C16H17N3O2 B4233247 1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B4233247.png)
1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine
Descripción general
Descripción
1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine, also known as BIBX1382, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a critical role in cell growth, proliferation, and differentiation. Overexpression or mutations in EGFR have been linked to the development and progression of various types of cancer, making it an attractive target for cancer therapy.
Mecanismo De Acción
1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine inhibits EGFR by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. This leads to the inhibition of cell growth, proliferation, and survival. 1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine has been shown to be highly selective for EGFR, with minimal activity against other receptor tyrosine kinases.
Biochemical and Physiological Effects
1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for the growth and spread of tumors. In addition, 1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of diseases such as psoriasis and chronic obstructive pulmonary disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine is its high selectivity for EGFR, which reduces the risk of off-target effects. Another advantage is its ability to enhance the efficacy of other anticancer agents, which may improve the overall effectiveness of cancer treatment. However, one limitation of 1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine. One direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is the investigation of its potential as a combination therapy with other anticancer agents. Furthermore, 1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine may have potential applications in other diseases beyond cancer, such as inflammatory and autoimmune diseases. Overall, 1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine has shown promising results as a potential therapeutic agent, and further research is needed to fully explore its potential.
Aplicaciones Científicas De Investigación
1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine has been extensively studied as a potential anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. In addition, 1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and radiation therapy. Furthermore, 1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine has been investigated as a potential treatment for other diseases, such as psoriasis and chronic obstructive pulmonary disease.
Propiedades
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-20-14-8-4-5-9-15(14)21-11-10-19-13-7-3-2-6-12(13)18-16(19)17/h2-9H,10-11H2,1H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFCLYKICHXLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-fluorophenoxy)propyl]-3-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B4233164.png)
![N-cyclopentyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4233178.png)
![5-chloro-1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4233186.png)
![1-(4-ethoxyphenyl)-3-[4-(1-piperidinylcarbonyl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4233190.png)
![N-phenyl-2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4233193.png)

![1-[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4233200.png)
![1-({[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4233211.png)
![1-benzyl-5,5-bis[2-(4-pyridinyl)ethyl]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4233222.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4233234.png)

![1-[4-(4-butoxy-3-ethoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4233250.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B4233256.png)
![ethyl 4-{3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4233262.png)